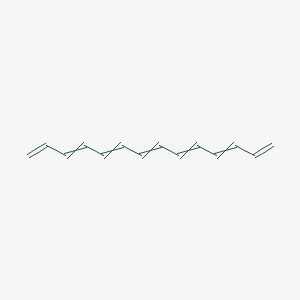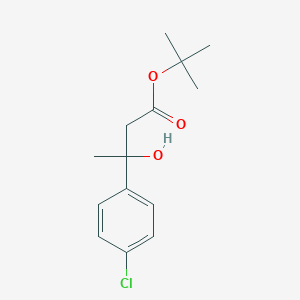
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine is a chemical compound with the molecular formula C9H27NSn2Si It is known for its unique structure, which includes trimethylstannyl groups attached to a stannanamine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine typically involves the reaction of trimethylstannyl chloride with a suitable amine precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction conditions often require low temperatures to control the reactivity of the stannyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield stannic oxides, while substitution reactions can produce a variety of organotin compounds.
科学研究应用
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine has several scientific research applications:
Chemistry: It is used as a reagent in organotin chemistry for the synthesis of complex organometallic compounds.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for radiopharmaceuticals.
Industry: It is utilized in the production of specialty polymers and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine involves its interaction with molecular targets through its stannyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. The pathways involved in its action include:
Covalent Bond Formation: The stannyl groups react with nucleophiles to form covalent bonds.
Coordination Chemistry: The compound can act as a ligand, coordinating with metal centers in catalytic processes.
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)carbodiimide: Similar in structure but with silicon instead of tin.
Tris(trimethylsilyl)amine: Contains three trimethylsilyl groups attached to a nitrogen atom.
Bis(trimethylstannyl)acetylene: Features two trimethylstannyl groups attached to an acetylene moiety.
Uniqueness
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine is unique due to its dual trimethylstannyl groups, which impart distinct reactivity and potential for forming complex organotin compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
1068-70-8 |
|---|---|
分子式 |
C9H27NSn3 |
分子量 |
505.4 g/mol |
IUPAC 名称 |
[[bis(trimethylstannyl)amino]-dimethylstannyl]methane |
InChI |
InChI=1S/9CH3.N.3Sn/h9*1H3;;;; |
InChI 键 |
NMPKYEQOHHHQPE-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)N([Sn](C)(C)C)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)


![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)




![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)


